![molecular formula C21H20N2O3S2 B2482624 2-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 898406-02-5](/img/structure/B2482624.png)
2-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to "2-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide" often involves multi-step reactions that include the formation of key functional groups, such as the benzenesulfonyl and tetrahydronaphthalen-2-yl moieties. For example, the synthesis of 2-acetylnaphthalen-6-yl 4-methylbenzosulfonate, a compound with a somewhat related structure, was achieved through the reaction of 1-(6-hydroxy-2-naphthyl)-1-ethanone with p-toluenesulfonyl chloride, demonstrating the complexity and specificity of synthetic routes in this chemical domain (Lian Jia-rong & Zhang Guang, 2005).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family is characterized by specific arrangements and bond angles between their constituent atoms, which can significantly influence their reactivity and properties. The crystal structure of related compounds, such as 2-acetylnaphthalen-6-yl 4-methylbenzosulfonate, revealed an orthorhombic space group with detailed bond lengths and angles, providing insights into the structural characteristics of these molecules (Lian Jia-rong & Zhang Guang, 2005).
Scientific Research Applications
Antimicrobial Activity
- Antibacterial Properties : Compounds similar to 2-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide have been synthesized and demonstrated moderate to significant antimicrobial activity against both Gram-negative and Gram-positive bacteria (Badiger et al., 2013).
- Antifungal Properties : These compounds also exhibit antifungal properties, effective against fungi like Aspergillus niger and Candida albicans (Khalid et al., 2016).
Anticancer Activity
- Inhibition of Cancer Cell Growth : Derivatives of this compound have shown potential as anticancer agents, particularly in inhibiting the growth of human lung adenocarcinoma and glioma cell lines (Özdemir et al., 2017).
Anti-inflammatory and Antioxidant Properties
- Anti-inflammatory Activity : Some derivatives have demonstrated significant anti-inflammatory properties (Koppireddi et al., 2013).
- Antioxidant Efficacy : They have also shown good antioxidant activities, indicating potential for broader therapeutic applications.
Neurological Applications
- Anti-Parkinson's Potential : Certain derivatives have shown promising results in anti-Parkinson's screening, suggesting potential applications in neurodegenerative disease treatment (Gomathy et al., 2012).
Photophysical Properties
- Photophysical Study : Investigations into the photophysical properties of related acetamide crystals have been conducted, providing insight into the structural and electronic characteristics of these compounds (Balijapalli et al., 2017).
properties
IUPAC Name |
2-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c24-20(14-28(25,26)18-8-2-1-3-9-18)23-21-22-19(13-27-21)17-11-10-15-6-4-5-7-16(15)12-17/h1-3,8-13H,4-7,14H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVUFRHMWMITEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2482541.png)
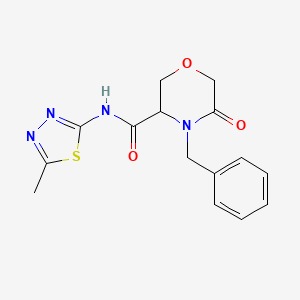

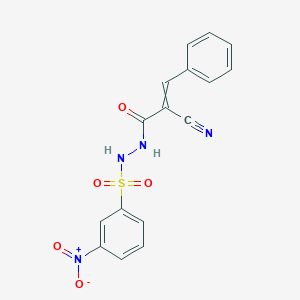

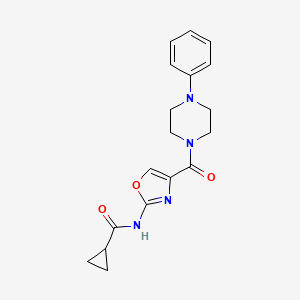
![1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2482549.png)
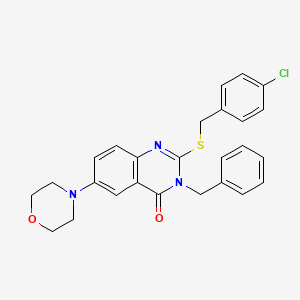
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2482552.png)
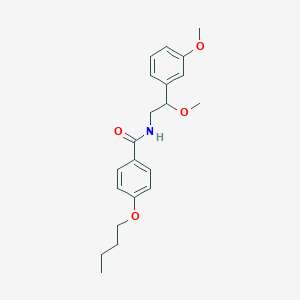

![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2482556.png)

![(4-Chlorophenyl)(5-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2482561.png)